N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide
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Description
N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide is a useful research compound. Its molecular formula is C20H25N3OS and its molecular weight is 355.5. The purity is usually 95%.
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Biological Activity
N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, which is widely recognized for its pharmacological significance. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, primarily due to the presence of the methoxyphenyl and phenyl substituents.
Research indicates that compounds with similar structures often interact with neurotransmitter receptors and enzymes. For instance, the piperazine moiety is known to modulate serotonin receptors, which could be relevant for understanding the pharmacodynamics of this compound.
In particular, studies have shown that piperazine derivatives can act as antagonists at 5-HT1A receptors, influencing neurotransmitter release and neuronal firing rates . This could imply that our compound may exhibit similar receptor interactions, potentially leading to anxiolytic or antidepressant effects.
Antitumor Activity
Recent investigations into the antitumor properties of similar compounds have shown promising results. For example, derivatives of piperazine have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes some findings related to related compounds:
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF7 | 3.79 | |
Compound B | NCI-H460 | 12.50 | |
Compound C | Hep-2 | 3.25 |
While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable antitumor activity.
Anti-inflammatory Effects
Piperazine derivatives are also noted for their anti-inflammatory properties. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various in vitro models. This suggests that this compound could be explored for its anti-inflammatory potential.
Structure-Activity Relationship (SAR)
The SAR analysis of piperazine-based compounds indicates that modifications to the phenyl groups significantly influence biological activity. The presence of electron-donating groups like methoxy enhances receptor binding affinity and selectivity .
Key findings from SAR studies include:
- Methoxy Groups: Increase lipophilicity and improve membrane permeability.
- Phenyl Substituents: Affect binding interactions with target proteins.
These insights can guide future modifications to enhance the efficacy of this compound.
Case Studies
Several studies have explored the effects of structurally related compounds on various biological systems:
- Study on 5-HT Receptor Modulation: A related compound demonstrated significant antagonistic effects on 5-HT1A receptors, leading to increased neuronal firing rates in experimental models .
- Anticancer Screening: Another study reported potent cytotoxicity against multiple cancer cell lines for piperazine derivatives, highlighting their potential as anticancer agents .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-24-19-10-6-5-7-17(19)11-12-21-20(25)23-15-13-22(14-16-23)18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBWIEFOPKXUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.